![molecular formula C8H8BrClO2S B2662637 2-(3-Bromophenyl)ethanesulfonyl chloride CAS No. 1196152-18-7](/img/structure/B2662637.png)
2-(3-Bromophenyl)ethanesulfonyl chloride
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Overview
Description
“2-(3-Bromophenyl)ethanesulfonyl chloride” is an aryl sulfonyl chloride derivative . It has a molecular formula of C8H8BrClO2S . It is used in scientific research.
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)ethanesulfonyl chloride” consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Bromophenyl)ethanesulfonyl chloride” are not available, aryl sulfonyl chloride derivatives are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Bromophenyl)ethanesulfonyl chloride” is 283.57 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.Scientific Research Applications
Preparation of Heterocyclic Systems
1,2-Ethanedisulfenyl chloride has been utilized as an electrophilic reagent for the preparation of dihydro-1,4-dithiino substituted aromatics. This process highlights the reactivity of similar sulfonyl chloride compounds with activated aromatics to yield new heterocyclic systems, indicating potential applications of 2-(3-Bromophenyl)ethanesulfonyl chloride in generating novel heterocyclic compounds (Allared et al., 2001).
Amine Derivatives through Palladium-Catalyzed Amination
2-(Trimethylsilyl)ethanesulfonyl amide, a compound related to 2-(3-Bromophenyl)ethanesulfonyl chloride, serves as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides. This suggests that 2-(3-Bromophenyl)ethanesulfonyl chloride could be utilized in the synthesis of anilines and other amine derivatives, particularly those with sensitive functional groups (Anjanappa et al., 2008).
Cross-Coupling Reactions
The compound has been implied to facilitate Stille cross-coupling reactions of sulfonyl chlorides and organostannanes, offering a new and economical method for the generation of carbon-carbon bonds. These reactions are pivotal in medicinal chemistry and material sciences, highlighting its utility in the synthesis of complex organic molecules and potential applications in developing new drugs or materials (Dubbaka & Vogel, 2003).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromophenyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBANXMHMPBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)ethanesulfonyl chloride |
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